molecular formula C8H7NO2S B13454066 Methyl 2-(4-cyanothiophen-3-yl)acetate

Methyl 2-(4-cyanothiophen-3-yl)acetate

Cat. No.: B13454066
M. Wt: 181.21 g/mol
InChI Key: NZXNJIRBHXMBKG-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyanothiophen-3-yl)acetate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyanothiophen-3-yl)acetate typically involves the condensation of 4-cyanothiophene-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

4-cyanothiophene-3-carboxylic acid+methanolcatalystMethyl 2-(4-cyanothiophen-3-yl)acetate\text{4-cyanothiophene-3-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} 4-cyanothiophene-3-carboxylic acid+methanolcatalyst​Methyl 2-(4-cyanothiophen-3-yl)acetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyanothiophen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-(4-cyanothiophen-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyanothiophen-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-cyanothiophen-3-yl)acetate
  • Methyl 2-(4-cyanothiophen-2-yl)acetate
  • Methyl 2-(4-cyanothiophen-5-yl)acetate

Uniqueness

Methyl 2-(4-cyanothiophen-3-yl)acetate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

methyl 2-(4-cyanothiophen-3-yl)acetate

InChI

InChI=1S/C8H7NO2S/c1-11-8(10)2-6-4-12-5-7(6)3-9/h4-5H,2H2,1H3

InChI Key

NZXNJIRBHXMBKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CSC=C1C#N

Origin of Product

United States

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